6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole
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Overview
Description
6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole is a complex organic compound featuring a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: Starting with a suitable precursor, such as o-phenylenediamine, the benzodiazole ring is formed through a cyclization reaction with a carboxylic acid derivative under acidic conditions.
Azetidine Ring Formation: The azetidine ring is synthesized by reacting an appropriate azetidine precursor with the benzodiazole derivative. This step often requires the use of strong bases and high temperatures to facilitate ring closure.
Indazole Ring Construction: The indazole ring is constructed by cyclizing a hydrazine derivative with a suitable ketone or aldehyde under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the benzodiazole-azetidine intermediate with the indazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or indazole rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated derivatives, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in diseases such as cancer or neurological disorders.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic or photonic characteristics.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-phenylbenzodiazole share structural similarities and may exhibit comparable biological activities.
Indazole Derivatives:
Azetidine Derivatives: 1-azetidinecarboxylic acid is a simpler azetidine derivative that can be used as a building block in organic synthesis.
Uniqueness
6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole is unique due to its combination of three distinct heterocyclic rings, each contributing to its overall chemical and biological properties. This structural complexity allows for a wide range of potential interactions and applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone |
InChI |
InChI=1S/C24H27N5O2/c1-24(2,3)23-25-18-8-6-7-9-20(18)29(23)16-13-28(14-16)21(30)15-10-11-17-19(12-15)26-27(4)22(17)31-5/h6-12,16H,13-14H2,1-5H3 |
InChI Key |
HDAZUPXDCKATHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC5=NN(C(=C5C=C4)OC)C |
Origin of Product |
United States |
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